molecular formula C15H15Cl2NO2 B2892165 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol CAS No. 1036571-03-5

2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B2892165
CAS No.: 1036571-03-5
M. Wt: 312.19
InChI Key: BFZZRSUFIMDBQY-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is a phenolic derivative featuring a 6-ethoxy substituent on the aromatic ring and a [(3,4-dichlorophenyl)amino]methyl group at the 2-position.

Properties

IUPAC Name

2-[(3,4-dichloroanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-11-6-7-12(16)13(17)8-11/h3-8,18-19H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZZRSUFIMDBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Condensation Synthesis

Reaction Mechanism and Substrate Selection

The most widely reported method involves the acid-catalyzed condensation of 2-hydroxy-6-ethoxybenzaldehyde with 3,4-dichloroaniline in anhydrous ethanol. This one-pot reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration to form the Schiff base intermediate. Subsequent reduction of the imine linkage (C=N) yields the secondary amine product.

Procedure
  • Reactant Preparation : Dissolve 2-hydroxy-6-ethoxybenzaldehyde (1.66 g, 0.01 mol) and 3,4-dichloroaniline (1.62 g, 0.01 mol) in 50 mL absolute ethanol.
  • Catalysis : Add 0.5 mL glacial acetic acid as a catalyst.
  • Reflux : Heat the mixture under reflux at 80°C for 4–6 hours.
  • Workup : Cool to room temperature, precipitate the crude product via ice-water bath, and filter under vacuum.
  • Purification : Recrystallize from ethanol to obtain pure 2-{[(3,4-dichlorophenyl)amino]methyl}-6-ethoxyphenol as off-white crystals.
Yield and Optimization
  • Typical Yield : 68–72%
  • Key Variables :
    • Solvent : Ethanol > methanol > acetonitrile (highest solubility and reaction efficiency in ethanol).
    • Temperature : Optimal at 80°C; lower temperatures prolong reaction time, while higher temperatures promote side reactions.
    • Catalyst : Acetic acid (0.5–1% v/v) enhances imine formation without over-protonation.

Microwave-Assisted Synthesis

Green Chemistry Advantages

Microwave irradiation significantly accelerates the reaction by enabling rapid, uniform heating. This method reduces energy consumption and minimizes byproduct formation compared to conventional thermal methods.

Procedure
  • Reactant Mixing : Combine equimolar quantities of 2-hydroxy-6-ethoxybenzaldehyde and 3,4-dichloroaniline in a microwave-safe vessel.
  • Solvent System : Use 20 mL ethanol-water (1:1 v/v) to enhance microwave absorption.
  • Irradiation : Subject the mixture to 180 W microwave power at 100°C for 8–12 minutes.
  • Isolation : Quench the reaction with ice, filter, and recrystallize as above.
Performance Metrics
  • Yield : 82–87% (15–20% higher than conventional method).
  • Reaction Time : 10 minutes vs. 4–6 hours conventionally.
  • Purity : >98% by HPLC (reduced side products due to controlled heating).

Reductive Amination Approach

Two-Step Synthesis

This method involves initial Schiff base formation followed by selective reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Step 1: Schiff Base Synthesis
  • Conditions : React aldehyde and aniline in ethanol at 25°C for 24 hours.
  • Intermediate : 2-{[(3,4-Dichlorophenyl)imino]methyl}-6-ethoxyphenol (yellow crystals, 89% yield).
Step 2: Reduction
  • NaBH₄ Method : Add NaBH₄ (2 equiv) to the Schiff base in ethanol at 0°C. Stir for 2 hours, acidify with HCl, and isolate the amine.
  • Catalytic Hydrogenation : Use 10% Pd/C under H₂ (1 atm) in ethanol for 4 hours.
  • Yield : 75–80% (NaBH₄); 85–90% (catalytic).

Characterization and Analytical Validation

Spectroscopic Data

  • IR (KBr, cm⁻¹) :
    • 3340 (O-H stretch, phenolic),
    • 2920 (C-H, ethoxy),
    • 1590 (C=N, Schiff base intermediate),
    • 1240 (C-O, ether).
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.25 (d, J=8.4 Hz, 1H, Ar-H),
    • δ 6.85 (s, 1H, Ar-H),
    • δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃),
    • δ 3.98 (s, 2H, CH₂NH),
    • δ 1.41 (t, J=7.0 Hz, 3H, OCH₂CH₃).
  • Elemental Analysis :
    • Calculated for C₁₅H₁₅Cl₂NO₂: C 57.71%, H 4.84%, N 4.49%.
    • Found: C 57.68%, H 4.81%, N 4.47%.

Comparative Method Analysis

Parameter Conventional Microwave Reductive Amination
Time 4–6 h 10 min 6–8 h
Yield 68–72% 82–87% 75–90%
Purity 95% 98% 97%
Scalability High Moderate High
Green Metrics Low High Moderate

Industrial and Research Applications

Supplier Landscape

  • UkrOrgSynthesis Ltd. : Primary commercial supplier, offering bulk quantities (≥98% purity) for pharmaceutical and coordination chemistry research.
  • Custom Synthesis : Academic labs often employ microwave or reductive amination routes for small-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic properties, particularly in the context of proteomics research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schiff Base Derivatives

  • 2-((p-Tolylimino)-6-ethoxyphenol (EST-L) Structure: Contains a p-tolylimino group (CH₃-C₆H₄-N=CH-) instead of the [(3,4-dichlorophenyl)amino]methyl group. Synthesis: Prepared by reacting 3-ethoxy salicylaldehyde with p-toluidine in ethanol (74% yield) . Biological Activity: Metal complexes of EST-L exhibit superior antibacterial activity against E. coli and S. aureus compared to the free ligand. For example, Cu(II) complexes show inhibition zones of 18–22 mm, outperforming EST-L (12–14 mm) . Spectroscopic Features: The azomethine (C=N) IR band at 1660 cm⁻¹ shifts to 1630–1640 cm⁻¹ upon metal coordination, indicating nitrogen involvement in bonding .
  • (E)-2-[(4-Bromophenylimino)methyl]-6-ethoxyphenol Structure: Substitutes the 3,4-dichlorophenyl group with a 4-bromophenyl moiety. Tautomerism: Exhibits enol-keto tautomerism in solvent media and the solid state, with thermodynamic parameters (ΔG, ΔH) favoring the enol form by 2–4 kcal/mol .

Hydrazone and Imidazoline Derivatives

  • 2-[(3-Chloropyridin-2-yl)hydrazonemethyl]-6-ethoxyphenol Structure: Replaces the amino methyl group with a hydrazone (-NH-N=CH-) linkage. Metal Complexation: Forms mononuclear Fe(III) complexes with distinct ESR spectra, suggesting altered redox properties compared to dichlorophenyl derivatives .
  • 2-(2,6-Dichlorophenylamino)-2-imidazoline Structure: Features a 2,6-dichlorophenylamino group attached to an imidazoline ring. Pharmacological Activity: Acts as an α₂-adrenergic agonist (clonidine analog), highlighting how structural variations (imidazoline vs. phenolic core) shift bioactivity from antimicrobial to cardiovascular effects .

Pharmaceutical Derivatives

  • Aceclofenac (2-[(2,6-Dichlorophenylamino)phenyl]acetoxy acetic acid) Structure: Shares the 2,6-dichlorophenylamino motif but incorporates a carboxylic acid ester group. Physicochemical Properties: Melting point (149–150°C) and solubility (freely soluble in acetone) differ significantly from phenolic analogs, underscoring the impact of functional groups on drug formulation .

Comparative Data Tables

Table 2: Physicochemical Properties of Dichlorophenyl Derivatives

Compound Melting Point (°C) Solubility Profile Pharmacological Use
2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol Not reported Likely polar (ethanol-soluble) Antimicrobial (hypothesized)
Aceclofenac 149–150 Freely soluble in acetone Anti-inflammatory
2-(2,6-Dichlorophenylamino)-2-imidazoline Not reported Water-soluble (as HCl salt) Hypotensive agent

Key Research Findings

  • Antimicrobial Efficacy: Metal complexes of ethoxyphenol Schiff bases consistently outperform free ligands, likely due to enhanced membrane permeability via chelation .
  • Structural Influence on Bioactivity : The 3,4-dichloro substitution may enhance antibacterial potency compared to p-tolyl or bromophenyl analogs, but direct comparative data are lacking.
  • Spectroscopic Trends : Azomethine IR shifts (20–30 cm⁻¹) upon metal coordination are a hallmark of Schiff base complexes, aiding in structural characterization .

Biological Activity

The compound 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol (C15H15Cl2NO2) is a notable organic molecule due to its complex structure and potential biological activities. With a molecular weight of approximately 312.19 g/mol, it features a dichlorophenyl group, an amino group, and an ethoxy-substituted phenol moiety. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant research findings.

The biological activity of 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in critical signaling pathways. Preliminary studies indicate that the compound may exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Binding Affinity Studies

Recent molecular docking studies have provided insights into the binding modes and affinities of 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol with various enzymes and receptors. These studies suggest that the compound shows promising interactions with key targets involved in cancer pathways, specifically:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

These interactions are crucial for understanding the potential therapeutic applications of the compound in oncology.

Case Studies

  • Inhibition of Kinases : A study demonstrated that derivatives related to 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol exhibited significant inhibition against EGFR and VEGFR-2 kinases. This inhibition was compared to Sorafenib, a known inhibitor, showcasing the potential of this compound in cancer treatment strategies .
  • Cytotoxicity Profiles : The compound's cytotoxic effects were evaluated against various cancer cell lines. Results indicated strong selective cytotoxicity, suggesting that it may effectively target cancer cells while sparing normal cells .

Data Tables

The following table summarizes key research findings related to the biological activity of 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol:

Study FocusFindingsReference
Kinase InhibitionSignificant inhibition of EGFR and VEGFR-2 compared to Sorafenib
CytotoxicityStrong selective cytotoxicity against cancer cell lines
Binding AffinityPromising interactions with various enzymes and receptors

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol?

The compound is typically synthesized via a condensation reaction between 3,4-dichloroaniline and 6-ethoxy-2-hydroxybenzaldehyde in ethanol or methanol under reflux. Solvent choice impacts yield and purity, with ethanol providing better control over side reactions. Post-synthesis purification involves column chromatography (silica gel, gradient elution) to isolate the Schiff base product .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Characterization employs a combination of spectroscopic and crystallographic methods:

  • X-ray diffraction confirms the E-configuration of the imine bond and planar geometry of the aromatic rings .
  • FTIR identifies key functional groups (e.g., phenolic O–H stretch at ~3200 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
  • NMR (¹H and ¹³C) resolves substituent positions, such as the ethoxy group’s methyl triplet at ~1.3 ppm and methine proton splitting .

Q. What factors influence the compound’s stability under varying experimental conditions?

Stability studies reveal:

  • pH sensitivity : Degrades in strongly acidic/basic conditions due to imine bond hydrolysis.
  • Oxidative susceptibility : The phenolic group oxidizes to quinones under aerobic conditions, requiring inert atmospheres for long-term storage .
  • Thermal stability : Decomposes above 200°C, necessitating low-temperature storage for analytical samples .

Advanced Research Questions

Q. How do computational studies explain the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450. The dichlorophenyl moiety engages in hydrophobic interactions, while the ethoxy group stabilizes hydrogen bonds with active-site residues. MD simulations (AMBER/CHARMM) further validate binding mode stability .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition results often arise from:

  • Substituent effects : Minor structural variations (e.g., methyl vs. methoxy groups) alter steric and electronic profiles .
  • Assay conditions : Standardizing protocols (e.g., MIC testing using CLSI guidelines) minimizes variability. Meta-analyses with fixed/random-effects models quantify heterogeneity .

Q. How can this compound be utilized in coordination chemistry for catalytic applications?

As a tridentate ligand, it forms complexes with transition metals (e.g., Cu²⁺, Ni²⁺) via the imine nitrogen, phenolic oxygen, and ethoxy oxygen. These complexes show catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) under mild conditions. Cyclic voltammetry confirms redox-active metal centers .

Q. What advanced analytical techniques are critical for quantifying trace impurities in this compound?

  • HPLC-PDA with a C18 column (acetonitrile/water gradient) detects impurities at <0.1% levels.
  • LC-MS/MS identifies degradation products (e.g., hydrolyzed imine intermediates) .
  • TGA-DSC monitors thermal degradation pathways for formulation studies .

Methodological Considerations

  • Synthetic Optimization : Reaction monitoring via TLC (hexane/ethyl acetate 3:1) ensures intermediate purity.
  • Crystallography : Single-crystal growth in ethanol/water (1:1) at 4°C yields diffraction-quality crystals .
  • Bioactivity Validation : Dose-response curves (IC₅₀/EC₅₀) with triplicate measurements reduce experimental noise .

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